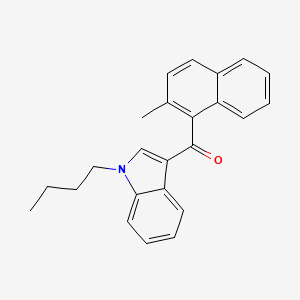

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid that activates both the cannabinoid receptor 1 and cannabinoid receptor 2. This compound is structurally similar to JWH 073 but has a methyl group added at the 2 position of the naphthyl moiety . Synthetic cannabinoids like this compound are often used in research to study the effects of cannabinoids on the human body and to develop new therapeutic agents .

Méthodes De Préparation

The synthesis of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves several steps, starting with the preparation of the naphthyl moiety and the indole moiety. The naphthyl moiety is synthesized by adding a methyl group to the 2 position of naphthalene. The indole moiety is synthesized by reacting indole with butyl chloride to form 1-butylindole. These two moieties are then coupled together using a Friedel-Crafts acylation reaction to form the final product, this compound .

Analyse Des Réactions Chimiques

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions used, but can include various oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone has a wide range of scientific research applications. In chemistry, it is used to study the effects of synthetic cannabinoids on the human body and to develop new therapeutic agents. In biology, it is used to study the effects of cannabinoids on various biological processes, including cell signaling and gene expression. In medicine, it is used to develop new treatments for conditions like chronic pain and epilepsy. In industry, it is used to develop new materials and products that incorporate synthetic cannabinoids .

Mécanisme D'action

The mechanism of action of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves binding to and activating the cannabinoid receptor 1 and cannabinoid receptor 2. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. By activating these receptors, this compound can produce a wide range of effects, including analgesia, euphoria, and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone is similar to other synthetic cannabinoids like JWH 018 and JWH 122, but it has a unique structure that gives it distinct properties. For example, the addition of a methyl group at the 2 position of the naphthyl moiety makes it more potent and selective for the cannabinoid receptor 1 compared to other synthetic cannabinoids . Similar compounds include JWH 018, JWH 122, and JWH 250 .

Activité Biologique

(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone, also known by its CAS number 1427325-50-5, is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly its interaction with cannabinoid receptors. This article aims to provide a comprehensive overview of the compound's biological activity based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H23NO

- Molecular Weight : 341.446 g/mol

Synthetic cannabinoids like this compound primarily exert their effects by binding to cannabinoid receptors, specifically CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is more prevalent in peripheral tissues and the immune system.

Binding Affinity and Efficacy

Research indicates that synthetic cannabinoids can have varying affinities for these receptors, influencing their psychoactive effects. For instance, studies have shown that compounds with similar structures often exhibit significant binding to CB1 receptors, leading to effects akin to those produced by Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis .

Biological Activity and Pharmacological Effects

The biological activity of this compound includes:

- Psychoactivity : Similar to THC, this compound may induce effects such as euphoria, relaxation, and altered perception.

- Analgesic Properties : Synthetic cannabinoids are often investigated for their pain-relieving properties. They can modulate pain pathways through their action on cannabinoid receptors .

Case Studies

Several studies have explored the effects of synthetic cannabinoids in animal models:

-

Study on Cannabinoid Receptor Activity :

A study characterized various synthetic cannabinoids and reported that many compounds exhibited significant agonistic activity at CB1 receptors. This was assessed through behavioral tests that measure antinociception, catalepsy, hypothermia, and hypomobility . -

Tetrad Test :

In a tetrad test involving mice, exposure to synthetic cannabinoids resulted in notable physiological responses consistent with cannabinoid receptor activation. These included a drop in body temperature and signs of catalepsy .

Comparative Analysis Table

| Compound Name | CB1 Binding Affinity (nM) | Psychoactive Effects | Analgesic Activity |

|---|---|---|---|

| This compound | TBD | Euphoria, Relaxation | Yes |

| JWH-018 | 0.41 | Similar to THC | Yes |

| JWH-073 | 5 | Similar to THC | Yes |

Note: TBD = To Be Determined based on further research.

Propriétés

IUPAC Name |

(1-butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-4-15-25-16-21(20-11-7-8-12-22(20)25)24(26)23-17(2)13-14-18-9-5-6-10-19(18)23/h5-14,16H,3-4,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPAIIWSIJRPFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016557 |

Source

|

| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-61-8 |

Source

|

| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.